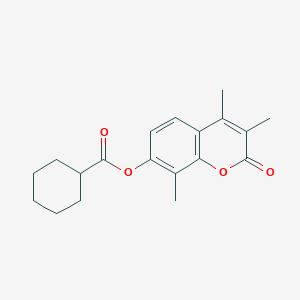
N-(3-chloro-4-fluorophenyl)-2-cyclohexylacetamide
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-cyclohexylacetamide, also known as CFCA, is a compound that has been extensively studied for its potential use in scientific research. CFCA is a synthetic compound that belongs to the class of amides. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). CFCA has been found to have several properties that make it a promising candidate for use in scientific research.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-2-cyclohexylacetamide exerts its pharmacological effects by binding to the TRPV1 channel and blocking its activity. This leads to a decrease in the influx of calcium ions into the cell, which in turn leads to a decrease in the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). These neurotransmitters are involved in the perception of pain, and their decreased release leads to a decrease in pain perception.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters such as substance P and CGRP, which are involved in the perception of pain. This compound has also been found to decrease the activity of nociceptive neurons, which are involved in the transmission of pain signals. Additionally, this compound has been found to have anti-inflammatory effects, which may contribute to its analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-2-cyclohexylacetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable under normal lab conditions and can be stored for extended periods without degradation. However, there are some limitations to its use. This compound has low solubility in water, which may limit its use in some experiments. Additionally, this compound has not been extensively studied in vivo, and its effects on living organisms are not well understood.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-cyclohexylacetamide. One area of research is the development of more potent and selective TRPV1 antagonists. Another area of research is the investigation of the effects of this compound on other ion channels and receptors. Additionally, the potential anti-inflammatory effects of this compound could be further explored. Finally, the effects of this compound on living organisms could be investigated in more detail to determine its potential as a therapeutic agent for the treatment of pain.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-2-cyclohexylacetamide has been found to have several potential applications in scientific research. One of the main areas of research is its use as a selective antagonist for the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is involved in the perception of pain and temperature. This compound has been found to bind selectively to TRPV1 and block its activity, making it a potential therapeutic agent for the treatment of pain.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c15-12-9-11(6-7-13(12)16)17-14(18)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHWPYVRGWSPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(benzyloxy)phenyl]-2-cyclohexylacetamide](/img/structure/B3461334.png)

![3-(4-chlorophenyl)-N-[3-(propionylamino)phenyl]acrylamide](/img/structure/B3461352.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B3461361.png)
![N-[2-(acetylamino)phenyl]-2-cyclohexylacetamide](/img/structure/B3461363.png)

![8-chloro-7-[(3-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3461378.png)






